

# comparative analysis of Gallium(III) oxide vs. silicon carbide for power electronics

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An In-Depth Comparative Analysis of **Gallium(III) Oxide** and Silicon Carbide for Next-Generation Power Electronics

## Introduction

The field of power electronics is undergoing a significant transformation, moving away from traditional silicon (Si)-based devices towards wide-bandgap (WBG) semiconductors. Among the frontrunners in this new era are Silicon Carbide (SiC) and **Gallium(III) Oxide** ( $\text{Ga}_2\text{O}_3$ ). SiC technology has reached commercial maturity, with a well-established manufacturing ecosystem, while the ultra-wide-bandgap semiconductor  $\text{Ga}_2\text{O}_3$  is rapidly emerging from the research phase as a highly promising candidate for future high-power applications.<sup>[1]</sup> Both materials enable devices with higher breakdown voltages, lower on-resistance, and superior thermal performance compared to silicon.<sup>[1]</sup>

This guide provides an objective, data-driven comparison of  $\beta\text{-Ga}_2\text{O}_3$  and 4H-SiC, the most relevant polytypes for power electronics. It is intended for researchers, scientists, and engineers, offering a summary of fundamental material properties, a review of experimental data, and detailed characterization protocols to aid in material selection and device design.

## Fundamental Material Properties

The intrinsic properties of a semiconductor dictate the theoretical performance limits of a power device.  $\text{Ga}_2\text{O}_3$ 's primary advantage lies in its exceptionally wide bandgap, which leads to a much higher critical breakdown electric field. This characteristic is quantified by Baliga's Figure

of Merit (BFOM), a key indicator for a material's suitability in high-power applications.[2] Conversely, the most significant challenge for Ga<sub>2</sub>O<sub>3</sub> is its inherently low thermal conductivity, a metric where SiC excels.[1][2]

| Property                 | Symbol          | Unit                 | β-Gallium Oxide (Ga <sub>2</sub> O <sub>3</sub> ) | 4H-Silicon Carbide (4H-SiC) |
|--------------------------|-----------------|----------------------|---|-----------------------------|
| Bandgap                  | E <sub>g</sub>  | eV                   | ~4.8[3][4]  | ~3.26[4][5]                 |
| Breakdown Electric Field | E <sub>br</sub> | MV/cm                | ~8.0[3][4]  | ~3.2[3]                     |
| Electron Mobility        | μ <sub>n</sub>  | cm <sup>2</sup> /V·s | up to 300[3]                                      | ~800-1000                   |
| Thermal Conductivity     | κ               | W/cm·K               | 0.1 - 0.3[1][2]                                   | 3.3 - 4.9[1][3]             |
| Baliga's Figure of Merit | BFOM            | (relative)           | ~3400[6]  | ~340                        |

Table 1: Comparison of fundamental material properties for β-Ga<sub>2</sub>O<sub>3</sub> and 4H-SiC.

## Comparative Analysis

### Electrical Performance and Device Potential

Gallium oxide's standout feature is its breakdown electric field of ~8 MV/cm, more than double that of SiC.[3][4] This superior dielectric strength allows for the design of devices with thinner and more highly doped drift layers for a given voltage rating. The direct consequence is a significantly lower specific on-resistance (R<sub>on,sp</sub>), leading to reduced conduction losses.[2] The Baliga's Figure of Merit (BFOM), proportional to E<sub>br</sub><sup>3</sup>, shows that Ga<sub>2</sub>O<sub>3</sub> is theoretically capable of a 10-fold reduction in conduction losses compared to SiC.[6][7] However, a significant limitation of Ga<sub>2</sub>O<sub>3</sub> is the difficulty in achieving p-type conductivity, which restricts its use to unipolar devices like Schottky barrier diodes (SBDs) and field-effect transistors (FETs). [2]

Silicon carbide is a more mature technology with well-developed fabrication processes for both unipolar and bipolar devices.[1][2] While its breakdown field is lower than Ga<sub>2</sub>O<sub>3</sub>'s, it is still

vastly superior to silicon. Its higher electron mobility and established p-type doping capability make it a versatile and reliable choice for a wide range of high-power applications.[5]

## Thermal Management: The Critical Hurdle for Ga<sub>2</sub>O<sub>3</sub>

The most significant disadvantage of Ga<sub>2</sub>O<sub>3</sub> is its extremely low thermal conductivity (0.1-0.3 W/cm·K), which is an order of magnitude lower than that of SiC (3.3-4.9 W/cm·K).[1][3] This creates a major challenge for heat dissipation in high-power density devices, leading to severe self-heating effects that can degrade performance and long-term reliability.[3]

The primary strategy to overcome this limitation is the heterogeneous integration of thin Ga<sub>2</sub>O<sub>3</sub> epitaxial layers onto high-thermal-conductivity substrates, such as SiC or diamond.[3][8][9] This approach combines the superior electrical properties of Ga<sub>2</sub>O<sub>3</sub> with the excellent thermal properties of the substrate. Experimental studies have demonstrated that Ga<sub>2</sub>O<sub>3</sub>-on-SiC MOSFETs exhibit significantly reduced channel temperatures—by nearly 100 °C in some cases—compared to devices built on native Ga<sub>2</sub>O<sub>3</sub> substrates.[3][10]

## Substrate Manufacturing and Cost

A key advantage for Ga<sub>2</sub>O<sub>3</sub> is the potential for low-cost, large-diameter substrate manufacturing using melt-growth methods like the edge-defined film-fed growth (EFG) technique.[2][7] This process is inherently more scalable and less energy-intensive than the sublimation growth required for SiC boules. As the substrate accounts for a large portion of the final device cost, this gives Ga<sub>2</sub>O<sub>3</sub> a potential long-term cost advantage over SiC.[7]

## Experimental Device Performance Data

The theoretical advantages of Ga<sub>2</sub>O<sub>3</sub> are being realized in experimental devices, particularly when thermal challenges are mitigated through hetero-integration. The Power Figure of Merit (PFOM =  $V_{br}^2 / R_{on,sp}$ ) is a comprehensive metric for comparing device performance.

| Device Type      | Material                               | Breakdown Voltage (V <sub>br</sub> ) | Specific On-Resistance (R <sub>on,sp</sub> ) | Power Figure of Merit (PFOM)                                      |
|------------------|--|--------------------------------------|--|---|
| MOSFET           | Ga <sub>2</sub> O <sub>3</sub> -on-SiC | 2450                                 | ~20 mΩ·cm <sup>2</sup>                       | ~300 MW/cm <sup>2</sup> <a href="#">[11]</a> <a href="#">[12]</a> |
| SBD              | Ga <sub>2</sub> O <sub>3</sub>         | 1076                                 | 5.1 mΩ·cm <sup>2</sup>                       | 227 MW/cm <sup>2</sup> <a href="#">[13]</a>                       |
| MOSFET (Typical) | SiC                                    | 1200-1700                            | 4-10 mΩ·cm <sup>2</sup>                      | 144-720 MW/cm <sup>2</sup>  |

Table 2: Representative experimental data for Ga<sub>2</sub>O<sub>3</sub> and SiC power devices. SiC values represent a range for commercially available devices.

## Experimental Protocols

Accurate characterization is essential for evaluating device performance. The two most critical parameters are breakdown voltage and on-resistance.

### Breakdown Voltage (V<sub>br</sub>) Measurement

Breakdown voltage is the minimum reverse voltage that causes an insulator or semiconductor diode to become conductive.[\[14\]](#)

- Objective: To determine the reverse voltage at which the device fails, characterized by a sharp increase in leakage current.
- Apparatus: A high-voltage Source Measure Unit (SMU) or a curve tracer.[\[15\]](#)
- Methodology:
  - Place the device under test (DUT) in a secure, high-voltage test fixture. Ensure all safety precautions are followed.[\[15\]](#)
  - Connect the SMU to the DUT to apply a reverse bias (e.g., for a MOSFET, connect positive to the drain and negative to the source, with the gate shorted to the source).

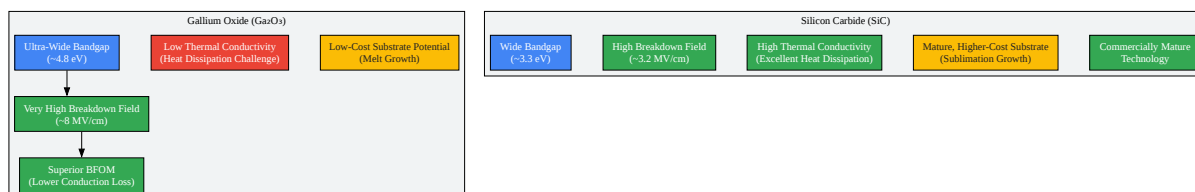
- Set a current compliance limit on the SMU (e.g., 1 mA) to prevent device destruction upon breakdown.
- Apply a voltage sweep, starting from 0 V and increasing in steps. At each step, measure the resulting leakage current.
- The breakdown voltage is defined as the voltage at which the measured current reaches the predefined compliance limit.

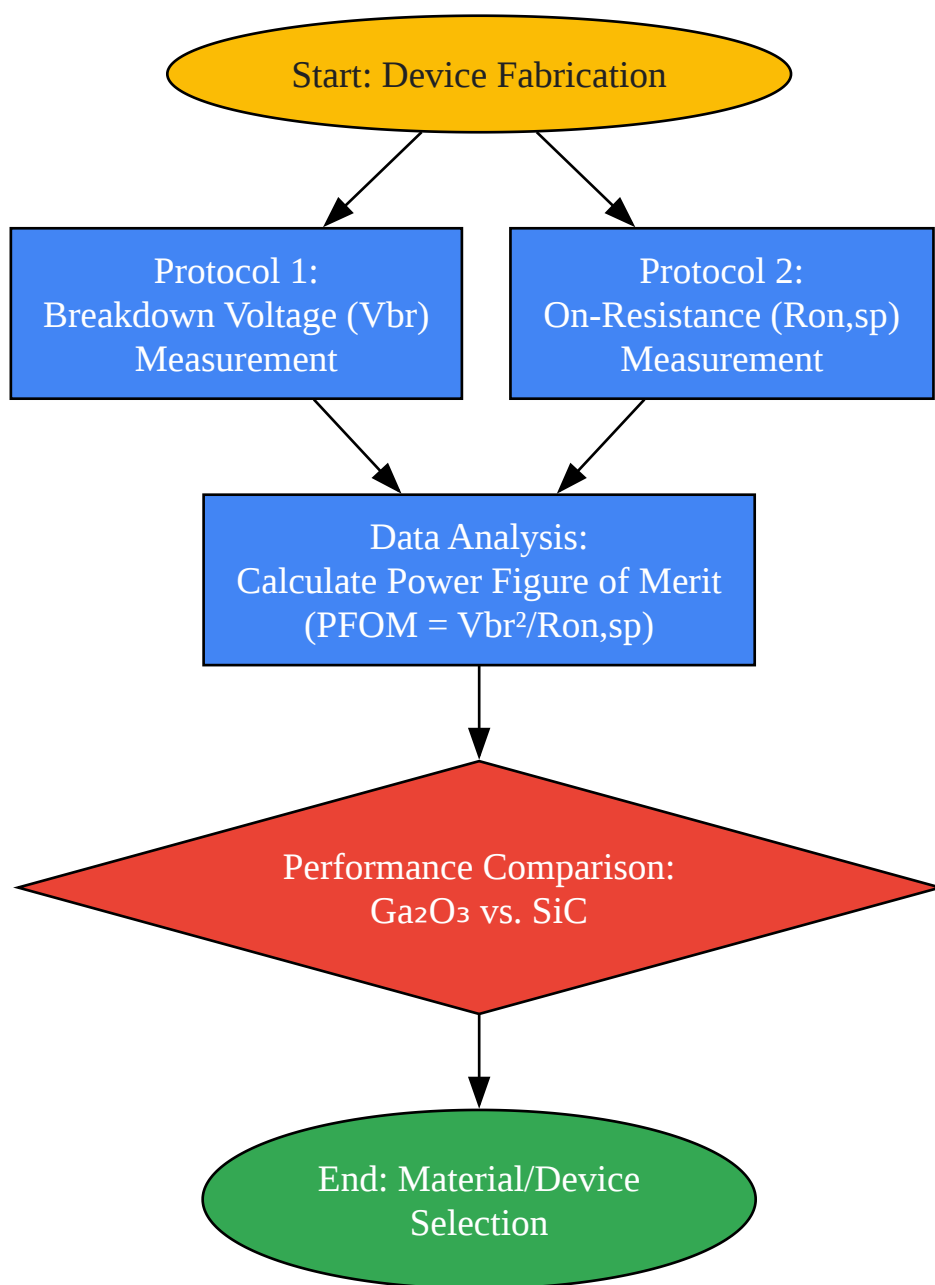
## Specific On-Resistance ( $R_{on,sp}$ ) Measurement

Specific on-resistance is the resistance of the device in its "on" state, normalized to the active device area. It is a critical parameter that determines conduction losses.[\[16\]](#)

- Objective: To measure the resistance between the main terminals (e.g., drain and source for a MOSFET) when the device is fully turned on.
- Apparatus: A Source Measure Unit (SMU) or a combination of a precision power supply and digital multimeters.
- Methodology (for a MOSFET):
  - Connect the SMU channels to the gate, drain, and source terminals of the MOSFET.
  - Apply a gate-source voltage ( $V_{gs}$ ) sufficient to fully enhance the channel and turn the device on (e.g.,  $V_{gs} = +15$  V).
  - Apply a small drain-source voltage ( $V_{ds}$ ) to operate in the linear region (e.g.,  $V_{ds} = 1$  V).
  - Measure the resulting drain current ( $I_{ds}$ ).
  - Calculate the on-resistance:  $R_{on} = V_{ds} / I_{ds}$ .
  - Measure the active area of the device using a microscope.
  - Calculate the specific on-resistance:  $R_{on,sp} = R_{on} \times \text{Active Area}$  (typically in  $m\Omega \cdot cm^2$ ).

## Visualizations





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